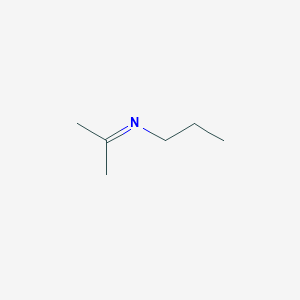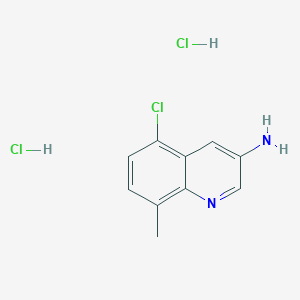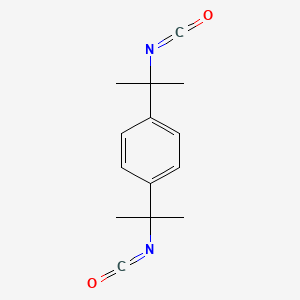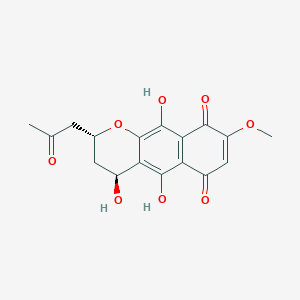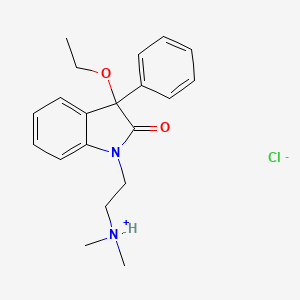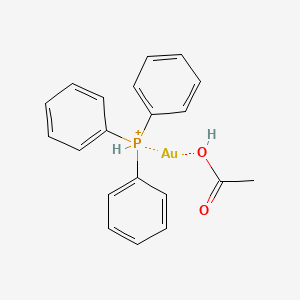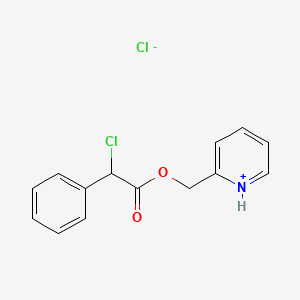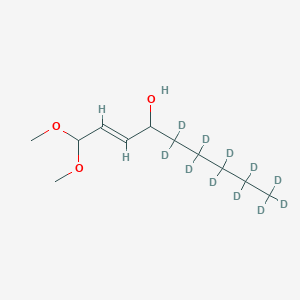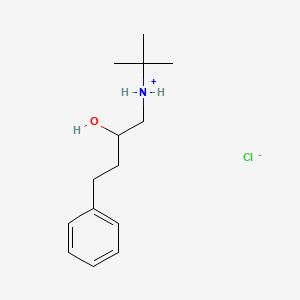
1-(tert-Butylamino)-4-phenyl-2-butanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butylamino)-4-phenyl-2-butanol hydrochloride is an organic compound that belongs to the class of beta-adrenergic agonists This compound is characterized by the presence of a tert-butylamino group, a phenyl group, and a butanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butylamino)-4-phenyl-2-butanol hydrochloride typically involves the reaction of tert-butylamine with a suitable precursor, such as a phenyl-substituted butanone. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-(tert-Butylamino)-4-phenyl-2-butanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-(tert-Butylamino)-4-phenyl-2-butanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of respiratory diseases and cardiovascular conditions.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1-(tert-Butylamino)-4-phenyl-2-butanol hydrochloride involves its interaction with beta-adrenergic receptors. Upon binding to these receptors, the compound activates intracellular signaling pathways, leading to various physiological effects. The activation of beta-adrenergic receptors results in the stimulation of adenylate cyclase, which increases the levels of cyclic AMP (cAMP) within cells. This, in turn, leads to the relaxation of smooth muscle tissues, particularly in the respiratory and cardiovascular systems .
Comparación Con Compuestos Similares
Similar Compounds
2-(tert-Butylamino)-3’,4’-dichloropropiophenone Hydrochloride: This compound shares structural similarities with 1-(tert-Butylamino)-4-phenyl-2-butanol hydrochloride but has different substituents on the phenyl ring.
Bambuterol: A long-acting beta-adrenergic agonist used in the treatment of asthma, which also contains a tert-butylamino group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
22820-58-2 |
|---|---|
Fórmula molecular |
C14H24ClNO |
Peso molecular |
257.80 g/mol |
Nombre IUPAC |
tert-butyl-(2-hydroxy-4-phenylbutyl)azanium;chloride |
InChI |
InChI=1S/C14H23NO.ClH/c1-14(2,3)15-11-13(16)10-9-12-7-5-4-6-8-12;/h4-8,13,15-16H,9-11H2,1-3H3;1H |
Clave InChI |
FRCASEIEUBHNEW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[NH2+]CC(CCC1=CC=CC=C1)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


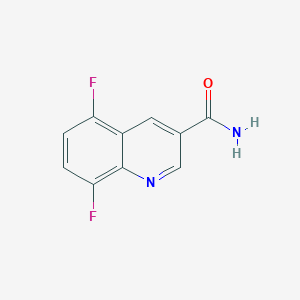
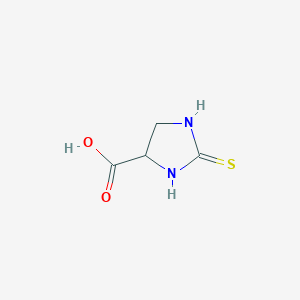
![(2R,3R,4R,5R,6R)-2-[[(2R,3S,4S,6R)-3,4-dihydroxy-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B13743011.png)
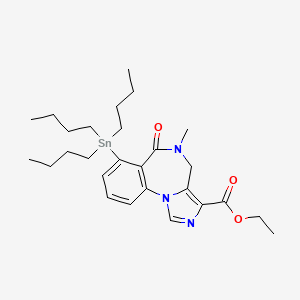
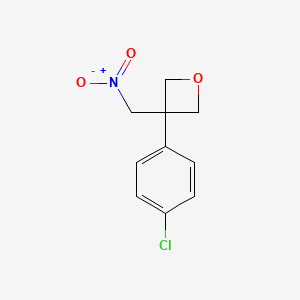
![Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B13743042.png)
